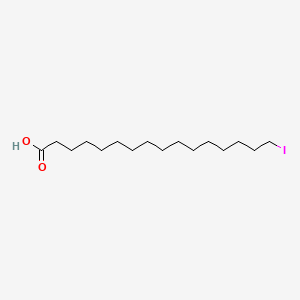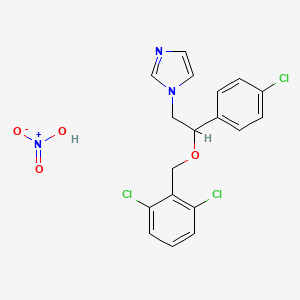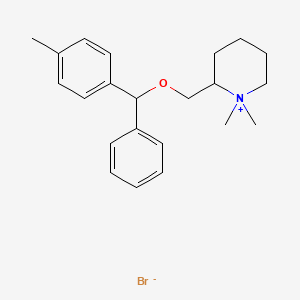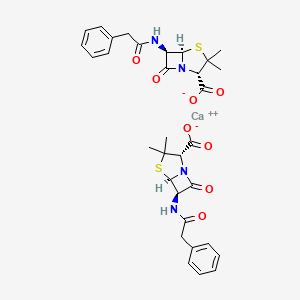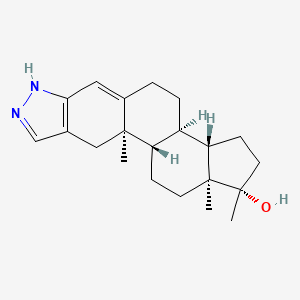
Hydroxystenozole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Méthodes De Préparation
Hydroxystenozole can be synthesized through organic synthesis reactions. One common method involves the reaction of appropriate steroid precursors with reagents that introduce the pyrazole ring and the hydroxyl group at specific positions on the steroid backbone. The reaction conditions typically involve the use of solvents such as chloroform, acetone, and dichloromethane, and may require catalysts or specific temperature and pressure conditions . Industrial production methods would likely involve scaling up these reactions while ensuring purity and yield through optimized reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Hydroxystenozole undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, potentially altering the compound’s activity.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s structure and function.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Chemistry: It is used as a model compound to study steroid chemistry and the effects of structural modifications on activity.
Biology: Research has explored its effects on cellular processes and its potential as a tool for studying androgen receptor interactions.
Medicine: Although not marketed, its anabolic properties have been investigated for potential therapeutic uses, such as in muscle-wasting conditions.
Mécanisme D'action
Hydroxystenozole exerts its effects by interacting with androgen receptors in the body. It binds to these receptors, leading to changes in gene expression that promote anabolic processes, such as protein synthesis and muscle growth. The molecular targets and pathways involved include the androgen receptor signaling pathway, which regulates various physiological processes related to growth and development .
Comparaison Avec Des Composés Similaires
Hydroxystenozole is similar to other anabolic steroids, such as:
Methandrostenolone: Known for its strong anabolic effects but also associated with significant side effects.
Oxandrolone: Known for its mild anabolic effects and lower risk of side effects.
Stanozolol: Known for its ability to promote muscle growth and strength.
Compared to these compounds, this compound is unique due to its specific structural modifications, which may confer distinct anabolic properties and potentially different side effect profiles .
Propriétés
Numéro CAS |
5697-57-4 |
|---|---|
Formule moléculaire |
C21H30N2O |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
(1S,2R,13R,14S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9-trien-17-ol |
InChI |
InChI=1S/C21H30N2O/c1-19-11-13-12-22-23-18(13)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h10,12,15-17,24H,4-9,11H2,1-3H3,(H,22,23)/t15-,16+,17+,19+,20+,21+/m1/s1 |
Clé InChI |
OIIHTRLQCQVVQC-OBQKJFGGSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=CC5=C(C[C@]34C)C=NN5 |
SMILES canonique |
CC12CCC3C(C1CCC2(C)O)CCC4=CC5=C(CC34C)C=NN5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


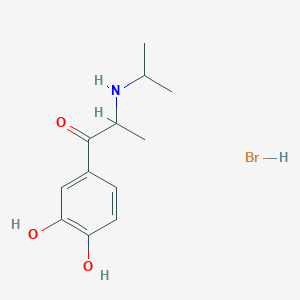
![(1S,2R,19S,22R,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B10858835.png)
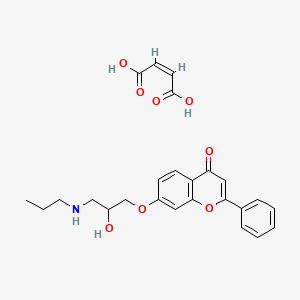
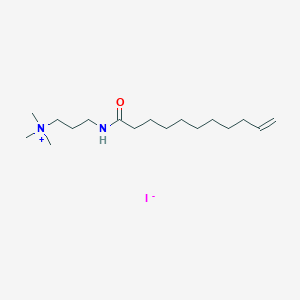
![[26-[[1-(Diethylamino)ethylidenehydrazinylidene]methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10858876.png)
![(2E,4E)-N-[2-[[(2R,3R,4R,5R,6S)-2-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamide](/img/structure/B10858896.png)


![(1S,2R,19R,22R,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3S,4S,5R,6S)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B10858924.png)

